An In-depth Technical Guide on the Chemical Properties of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid
An In-depth Technical Guide on the Chemical Properties of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid
Chemical and Physical Properties
(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, an N-acetylated derivative of the amino acid (R)-3-(4-chlorophenyl)alanine, is expected to be a white crystalline solid at room temperature. Its properties are influenced by the presence of a carboxylic acid group, an amide group, and a chlorophenyl group.
| Property | Value |
| IUPAC Name | (2R)-2-acetamido-3-(4-chlorophenyl)propanoic acid |
| Synonyms | N-acetyl-(R)-4-chloro-phenylalanine |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Molecular Weight | 241.67 g/mol |
| Melting Point | Not available. Expected to be a solid with a defined melting point. |
| Boiling Point | Not available. Likely to decompose upon heating. |
| Solubility | Expected to have low solubility in water and nonpolar organic solvents, and higher solubility in polar organic solvents and aqueous base. |
| pKa | Not available. The carboxylic acid proton is expected to have a pKa in the range of 3-5. |
Synthesis
A plausible synthetic route for (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is the N-acetylation of (R)-2-amino-3-(4-chlorophenyl)propanoic acid. A common method for this transformation is the Schotten-Baumann reaction.
Experimental Protocol: N-acetylation of (R)-2-amino-3-(4-chlorophenyl)propanoic acid
-
Dissolution: Dissolve (R)-2-amino-3-(4-chlorophenyl)propanoic acid in an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, at a low temperature (0-5 °C).
-
Acetylation: Add acetic anhydride dropwise to the stirred solution while maintaining the low temperature and basic pH.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Acidification: Once the reaction is complete, acidify the solution with a dilute acid, such as hydrochloric acid, to precipitate the N-acetylated product.[1]
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the product with cold water to remove any remaining salts and impurities. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum.
Experimental Protocols for Characterization
3.1. Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline solid.[2] Pack the powdered sample into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or Thiele tube.[2]
-
Heating: Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4] For a pure compound, the melting range should be narrow (0.5-2 °C).
3.2. Solubility Determination
Solubility tests can provide information about the polarity and functional groups of a compound.[5]
Protocol:
-
Sample Preparation: Place approximately 25 mg of the compound into separate test tubes.[5]
-
Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, diethyl ether) to each test tube in portions, shaking vigorously after each addition.[5]
-
Observation: Observe whether the compound dissolves completely, partially, or not at all.
-
Interpretation:
-
Solubility in water suggests the presence of polar functional groups.
-
Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic functional group, likely a carboxylic acid.[6]
-
Solubility in 5% HCl would indicate a basic functional group.
-
Solubility in organic solvents like ethanol provides further information on the compound's polarity.
-
3.3. pKa Determination by Potentiometric Titration
This method determines the pKa by measuring the pH of a solution as a titrant is added.[7]
Protocol:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or DMSO to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., NaOH).
-
Titration: Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[7]
3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule.[8][9]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[8] Add a small amount of a reference standard, such as tetramethylsilane (TMS).[9]
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Features:
-
Aromatic protons on the chlorophenyl ring.
-
A methine proton (CH) adjacent to the amide and carboxyl groups.
-
A methylene group (CH₂).
-
An amide proton (NH).
-
A carboxylic acid proton (COOH), which may be a broad singlet.
-
A methyl group (CH₃) from the acetyl group.
-
-
Expected ¹³C NMR Features:
-
Carbonyl carbons of the amide and carboxylic acid.
-
Aromatic carbons of the chlorophenyl ring.
-
A methine carbon.
-
A methylene carbon.
-
A methyl carbon.
-
3.5. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10]
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull.
-
Data Acquisition: Place the sample in the IR spectrometer and obtain the spectrum.
-
Expected IR Absorption Bands:
-
A broad O-H stretch from the carboxylic acid, typically around 3300-2500 cm⁻¹.[11]
-
A C=O stretch from the carboxylic acid, around 1725-1700 cm⁻¹.[11]
-
An N-H stretch from the amide, around 3300 cm⁻¹.
-
A C=O stretch from the amide (Amide I band), around 1650 cm⁻¹.
-
An N-H bend from the amide (Amide II band), around 1550 cm⁻¹.
-
C-H stretches from the aromatic ring and alkyl portions.
-
C=C stretches from the aromatic ring.
-
Potential Biological Activity
The structure of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid suggests potential biological activities based on its classification as both an arylpropanoic acid derivative and an N-acetylated amino acid.
-
Anti-inflammatory Activity: Arylpropanoic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[12][13] It is plausible that this compound could exhibit similar COX-inhibitory activity.
-
Other Activities of N-acetylated Amino Acids: N-acetylated amino acids are involved in various biological processes.[14] They can play roles in detoxification and have been investigated for neuroprotective effects.[14][15]
Signaling Pathway: Cyclooxygenase (COX) Inhibition by NSAIDs
The diagram below illustrates the mechanism of action for NSAIDs, which is a likely pathway for the biological activity of (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
